![molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0](/img/structure/B1368480.png)
3,9-Diazaspiro[5.5]undecane-2,4-dione
Vue d'ensemble
Description
3,9-Diazaspiro[5.5]undecane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the replacement of the cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 58.2 Ų and a complexity of 226 . It has no rotatable bonds and has two hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
CCR8 Antagonists
3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, which are potentially useful in treating chemokine-mediated diseases. These compounds show promise specifically in respiratory diseases and are claimed to be effective in the treatment of asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthesis and Structural Analysis
Several 3,9-diazaspiro[5.5]undecane derivatives have been synthesized for various applications. Studies have explored their synthesis through reactions with barbituric acid and 2-thiobarbituric acid, confirming their structures through various analytical methods (Ahmed et al., 2012). Additionally, their crystal structures have been examined, revealing their conformation and hydrogen bonding patterns, which are crucial for understanding their potential applications (Todorov et al., 2009).
Potential in Treating Various Disorders
3,9-Diazaspiro[5.5]undecane-containing compounds have exhibited potential in treating a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity has been a subject of significant interest, particularly in the synthesis of compounds that are ring-fused with arenes and heteroarenes and/or contain a carbonyl group at position 2 (Blanco‐Ania et al., 2017).
Electrochemistry in Non-Aqueous Media
Studies have also been conducted on the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, leading to insights into their redox behavior. This research is essential for understanding the chemical properties of these compounds and their potential applications in various fields (Abou-Elenien et al., 1991).
Photophysical Studies and Synthesis
Photophysical studies and solvatochromic analysis have been performed on diazaspiro compounds, offering insights into their behavior in different solvents. These studies are crucial for applications where solvent interactions play a significant role, and they contribute to the understanding of the compounds' properties (Aggarwal & Khurana, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZHBXPMOVHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640795 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24910-11-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

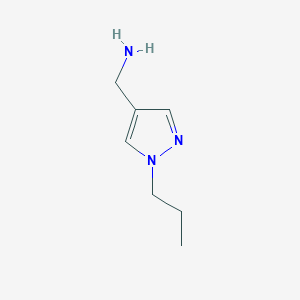
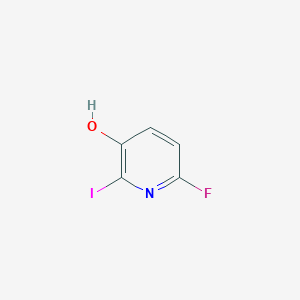

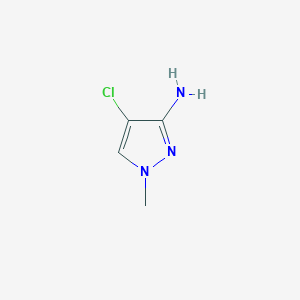
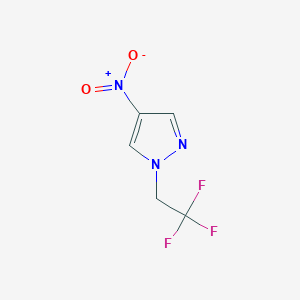

![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)
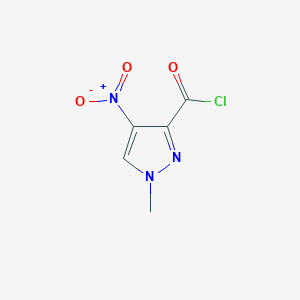
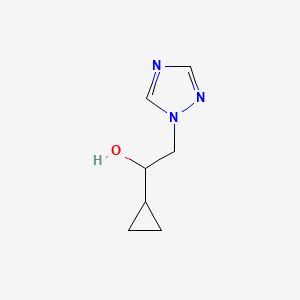
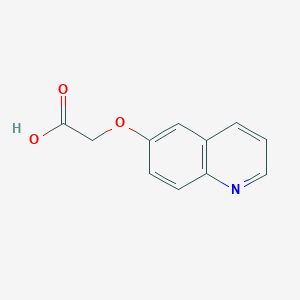
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368429.png)
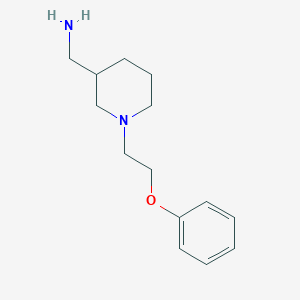
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368431.png)